molecular formula C9H5ClN2OS3 B2795747 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide CAS No. 36289-41-5

2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

Cat. No. B2795747
CAS RN: 36289-41-5
M. Wt: 288.78
InChI Key: ICBUVRXJIBYEHH-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide” is a chemical compound with the molecular formula C9H5ClN2OS3 . It is a part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction takes place in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Heterocyclic Compounds : Compounds similar to 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been synthesized for the development of various heterocyclic compounds. For example, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene has been reported, highlighting the utility of similar structures in creating diverse heterocyclic frameworks (Sharba et al., 2005).

  • Antioxidant Activity : Certain derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, have been synthesized and shown to possess potent antioxidant activities. These activities are often compared to those of known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Novel Chemical Transformations

  • Tandem Transformations in Thiophenes : Research into novel transformations of amino and carbonyl/nitrile groups in compounds like Gewald thiophenes has been conducted. These studies are significant for understanding the chemical behavior and potential applications of similar compounds (Pokhodylo et al., 2010).

  • Formation of Metal Complexes : The formation of metal complexes with thiourea derivatives, such as 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, has been explored. These complexes have been characterized and analyzed for their antioxidant activities, demonstrating potential applications in various fields including medicinal chemistry (Yeşilkaynak, 2016).

Ring Transformations and Structural Analysis

  • Ring Transformation Studies : The cyclisation reactions and transformations of compounds related to 2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide have been studied. These investigations are crucial for understanding the chemical properties and potential applications of these compounds in synthesizing new chemical entities (Kalogirou et al., 2015).

  • Crystal Structure Analysis : X-ray diffraction and spectral analysis have been used to determine the crystal structure of similar compounds. This structural information is vital for understanding the chemical behavior and potential applications of these compounds (Sharma et al., 2016).

Insecticidal Activity

  • Insecticidal Properties : The synthesis of compounds like 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and their evaluation for insecticidal activity against pests such as the cotton leaf worm has been explored. This highlights the potential use of these compounds in agricultural applications (Mohamed et al., 2020).

properties

IUPAC Name

2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBUVRXJIBYEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

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